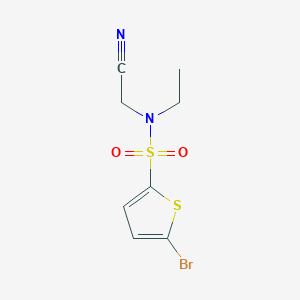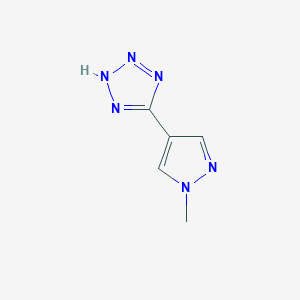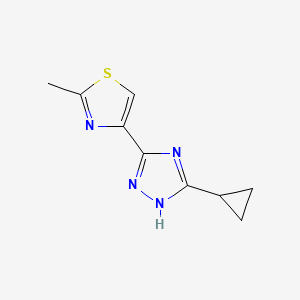![molecular formula C14H18N2O3 B7589656 2-[(1,3-Dihydroisoindole-2-carbonylamino)methyl]butanoic acid](/img/structure/B7589656.png)
2-[(1,3-Dihydroisoindole-2-carbonylamino)methyl]butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(1,3-Dihydroisoindole-2-carbonylamino)methyl]butanoic acid, commonly known as DIBMA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DIBMA is a derivative of isoindoline and has been synthesized using different methods.
作用機序
The mechanism of action of DIBMA is not fully understood. However, it has been proposed that DIBMA exerts its antitumor and antiviral activities by inhibiting the activity of enzymes involved in DNA replication and transcription. It has also been suggested that DIBMA inhibits acetylcholinesterase activity by binding to the enzyme's active site.
Biochemical and Physiological Effects:
DIBMA has been shown to have both biochemical and physiological effects. In vitro studies have shown that DIBMA inhibits the growth of cancer cells and virus replication. It has also been shown to inhibit acetylcholinesterase activity in vitro. In vivo studies have shown that DIBMA has antitumor activity in animal models.
実験室実験の利点と制限
DIBMA has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. It has also been shown to have potent biological activities, making it a useful tool for studying protein-ligand interactions and as a potential drug candidate. However, the limitations of DIBMA include its limited solubility in water, which can affect its bioavailability, and its potential toxicity, which requires careful handling.
将来の方向性
There are several future directions for the study of DIBMA. One area of research is the development of novel DIBMA derivatives with improved biological activities and pharmacokinetic properties. Another area of research is the investigation of DIBMA's mechanism of action and its potential as a therapeutic agent for various diseases. Additionally, the use of DIBMA as a monomer for the synthesis of polymeric materials is an area of research that has the potential to yield new materials with unique properties.
合成法
DIBMA can be synthesized using different methods, including the reaction of isoindoline with chloroacetyl chloride and subsequent reaction with butylamine. Another method involves the reaction of isoindoline with N-Boc-aminobutyric acid followed by deprotection using trifluoroacetic acid. The yield of DIBMA using these methods ranges from 50-80%.
科学的研究の応用
DIBMA has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. In medicinal chemistry, DIBMA has been shown to possess antitumor and antiviral activities. It has also been investigated as a potential treatment for Alzheimer's disease due to its ability to inhibit acetylcholinesterase activity. In biochemistry, DIBMA has been used as a tool to study protein-ligand interactions. In material science, DIBMA has been used as a monomer for the synthesis of polymeric materials.
特性
IUPAC Name |
2-[(1,3-dihydroisoindole-2-carbonylamino)methyl]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-2-10(13(17)18)7-15-14(19)16-8-11-5-3-4-6-12(11)9-16/h3-6,10H,2,7-9H2,1H3,(H,15,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLXRALROPAWDBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CNC(=O)N1CC2=CC=CC=C2C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(1,3-Dihydroisoindole-2-carbonylamino)methyl]butanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-chloro-N-[(3-methyl-1,2-oxazol-5-yl)methyl]acetamide](/img/structure/B7589598.png)
![2-Methyl-4-[[2-(oxolan-2-yl)acetyl]amino]benzoic acid](/img/structure/B7589601.png)
![1-amino-N-[(3-methyl-1,2-oxazol-5-yl)methyl]cyclohexane-1-carboxamide](/img/structure/B7589615.png)

![3-{[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]carbamoyl}benzoic acid](/img/structure/B7589630.png)
![N-[(5-bromo-2-fluorophenyl)methyl]-1-(3-methyl-1,2-oxazol-5-yl)methanamine](/img/structure/B7589632.png)
![3-[1-[(3-Methyl-1,2-oxazol-5-yl)methylamino]ethyl]phenol](/img/structure/B7589640.png)
![2-[[(4-Carbamoylphenyl)sulfonylamino]methyl]-3-methylbutanoic acid](/img/structure/B7589653.png)
![4-amino-N-[(3-methyl-1,2-oxazol-5-yl)methyl]benzenesulfonamide](/img/structure/B7589654.png)
![[2-(4-methyl-3-morpholin-4-ylsulfonylanilino)-2-oxoethyl] (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B7589658.png)

![4-ethyl-N-[4-(2-hydroxyethyl)phenyl]thiadiazole-5-carboxamide](/img/structure/B7589668.png)